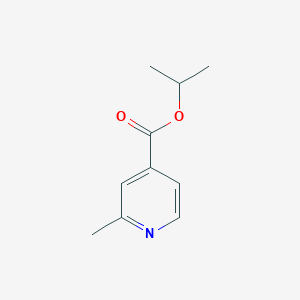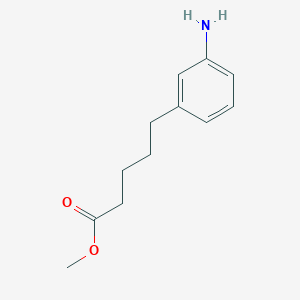
4-N-(4-chlorophenyl)-7-methylquinazoline-4,8-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-(4-chlorophenyl)-7-methylquinazoline-4,8-diamine is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a 4-chlorophenyl group and a 7-methyl group attached to the quinazoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(4-chlorophenyl)-7-methylquinazoline-4,8-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 7-methylquinazoline.
Condensation Reaction: The 4-chloroaniline is reacted with 7-methylquinazoline in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA), to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
化学反応の分析
Types of Reactions
4-N-(4-chlorophenyl)-7-methylquinazoline-4,8-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the quinazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Research has indicated potential anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-N-(4-chlorophenyl)-7-methylquinazoline-4,8-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
4-N-(4-chlorophenyl)-7-methylquinazoline-4,8-diamine: shares structural similarities with other quinazoline derivatives, such as:
Uniqueness
- The presence of the 4-chlorophenyl group and the 7-methyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. These structural features contribute to its specific reactivity and potential applications in various fields.
特性
分子式 |
C15H13ClN4 |
|---|---|
分子量 |
284.74 g/mol |
IUPAC名 |
4-N-(4-chlorophenyl)-7-methylquinazoline-4,8-diamine |
InChI |
InChI=1S/C15H13ClN4/c1-9-2-7-12-14(13(9)17)18-8-19-15(12)20-11-5-3-10(16)4-6-11/h2-8H,17H2,1H3,(H,18,19,20) |
InChIキー |
HIEWCTJMDDYHIY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(=NC=N2)NC3=CC=C(C=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione](/img/structure/B13871086.png)
![2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol](/img/structure/B13871111.png)




![Tert-butyl 4-chloro-6-(morpholin-4-ylmethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13871145.png)
![2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B13871150.png)
![[2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine](/img/structure/B13871153.png)





